rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol
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Overview
Description
rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol: is a bicyclic compound characterized by the presence of two bromine atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol typically involves the bromination of a bicyclic precursor followed by the introduction of a methanol group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination of the desired positions on the bicyclic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated bicyclic compounds with biological macromolecules. Its structural features make it a valuable tool for investigating the binding affinities and specificities of various biological targets.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The bromine atoms and methanol group can be modified to enhance the compound’s pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol involves its interaction with specific molecular targets. The bromine atoms and methanol group can form hydrogen bonds and other interactions with enzymes, receptors, or other biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
GPR35 Agonist, Compound 10: A compound used in GPR35-mediated cell signaling studies.
Uniqueness: rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol is unique due to its specific bicyclic structure with two bromine atoms and a methanol group. This combination of features is not commonly found in other compounds, making it a valuable tool for exploring new chemical and biological applications.
Properties
Molecular Formula |
C10H16Br2O |
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Molecular Weight |
312.04 g/mol |
IUPAC Name |
[(1R,8S)-4,5-dibromo-9-bicyclo[6.1.0]nonanyl]methanol |
InChI |
InChI=1S/C10H16Br2O/c11-9-3-1-6-7(8(6)5-13)2-4-10(9)12/h6-10,13H,1-5H2/t6-,7+,8?,9?,10? |
InChI Key |
GMTWHRPMJBXEJH-DHPMYPJLSA-N |
Isomeric SMILES |
C1CC(C(CC[C@H]2[C@@H]1C2CO)Br)Br |
Canonical SMILES |
C1CC(C(CCC2C1C2CO)Br)Br |
Origin of Product |
United States |
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